2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thienopyrimidine core, and various substituents including chlorine and methyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
The synthesis of 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with appropriate thienopyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt DNA replication .
Comparison with Similar Compounds
Similar compounds to 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one include other pyrazole and thienopyrimidine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activity. For instance:
5-chloro-3-methyl-1-phenylpyrazole: A simpler pyrazole derivative with potential antimicrobial properties.
Properties
Molecular Formula |
C18H17ClN4OS |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN4OS/c1-9-11(3)25-18-13(9)17(24)20-16(21-18)14-10(2)22-23(15(14)19)12-7-5-4-6-8-12/h4-8,16,21H,1-3H3,(H,20,24) |
InChI Key |
NSTAQZGQKDLZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=C(N(N=C3C)C4=CC=CC=C4)Cl)C |
Origin of Product |
United States |
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